2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound. It features a sulfonamide group, a pyrazole ring, and an acetamide moiety, which are common in various pharmaceutical and chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenyl Group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions.
Formation of the Sulfonamide Group: This involves the reaction of a sulfonyl chloride with a primary or secondary amine.
Formation of the Acetamide Group: This can be achieved through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the pyrazole ring or the sulfonamide group.
Substitution: Substitution reactions could occur at various positions on the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides or pyrazoles.
Medicine: Potential use as a pharmaceutical agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, such as sulfanilamide.
Pyrazoles: Compounds containing the pyrazole ring, such as celecoxib.
Acetamides: Compounds containing the acetamide group, such as paracetamol.
Uniqueness
2-(N-methylmethanesulfonamido)-N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18(23(2,21)22)12-15(20)16-8-9-19-11-14(10-17-19)13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDEBIYHWNDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.